

Anaritide: A Technical Guide to its Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of **anaritide**, a synthetic analog of atrial natriuretic peptide (ANP).

Core Structure and Chemical Properties

Anaritide is a 25-amino acid synthetic peptide that corresponds to residues 102-126 of the human atrial natriuretic factor prohormone.[1] It is also known as human atrial natriuretic peptide (102-126). A disulfide bond between the cysteine residues at positions 7 and 23 is crucial for its biological activity.

Amino Acid Sequence: Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr

Property	Value	Source
Molecular Formula	C112H175N39O35S3	PubChem
Molecular Weight	2724.0 g/mol	PubChem
Synonyms	Auriculin, ANF (102-126)	PubChem



Mechanism of Action and Physiological Function

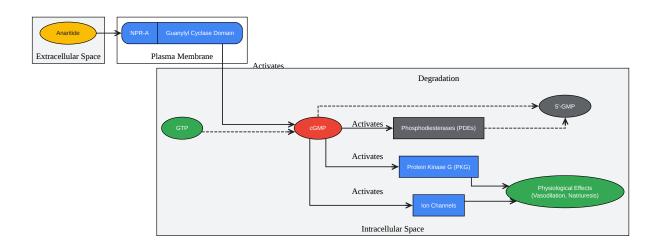
Anaritide exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase.[2][3] This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[3][4] The primary functions of anaritide, mediated by increased intracellular cGMP, include:

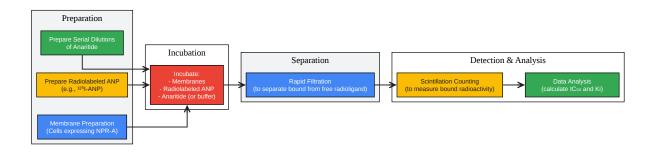
- Vasodilation: Anaritide induces relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
- Natriuresis and Diuresis: It promotes the excretion of sodium and water by the kidneys.
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Anaritide antagonizes the
 effects of this system, contributing to its blood pressure-lowering effects.

The signaling pathway is initiated by the binding of **anaritide** to NPR-A, which triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. The subsequent rise in cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to the physiological responses.

Signaling Pathway Diagram







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